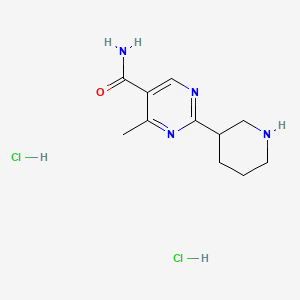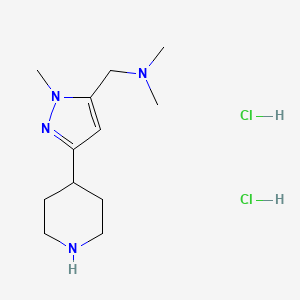
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile. The isoindoline-1,3-dione moiety is often synthesized through the cyclization of phthalic anhydride with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Isoindoline.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
Phenylthio compounds: Compounds containing phenylthio groups, such as phenylthiol and its derivatives.
Isoindoline-1,3-dione derivatives: Compounds with isoindoline-1,3-dione moieties, such as phthalimide.
Uniqueness
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring, phenylthio group, and isoindoline-1,3-dione moiety in a single molecule allows for diverse applications and interactions that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C21H21NO3S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-[2-(4-phenylsulfanyloxan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)12-10-15-14-17(11-13-25-15)26-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
Clave InChI |
ONAABVQURVKZJD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC1SC2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)



